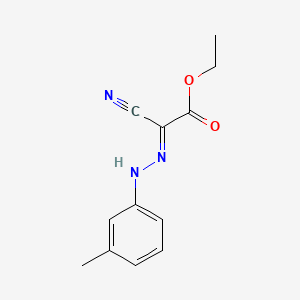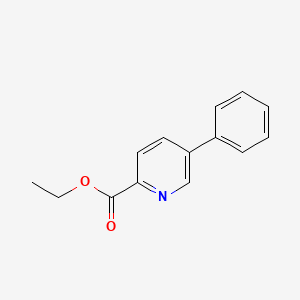
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate is an organic compound with the molecular formula C9H7ClO4. This compound is characterized by the presence of a chlorocarbonyl group, a hydroxy group, and an acetate group attached to a phenyl ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)-3-hydroxyphenyl acetate typically involves the chlorination of 3-hydroxyphenyl acetate. One common method is the reaction of 3-hydroxyphenyl acetate with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorocarbonyl group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Esterification: The hydroxy group can react with carboxylic acids or their derivatives to form esters.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or the compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for introducing the chlorocarbonyl group.
Alcohols and Amines: Act as nucleophiles in substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Oxidized Derivatives: Such as ketones or aldehydes from oxidation reactions.
Reduced Derivatives: Such as alcohols from reduction reactions.
Applications De Recherche Scientifique
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-(Chlorocarbonyl)-3-hydroxyphenyl acetate involves its reactivity with various nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive and can undergo nucleophilic substitution, while the hydroxy group can participate in esterification and oxidation reactions. These reactions enable the compound to modify other molecules and exert its effects in different chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzyl Acetate: Similar in structure but lacks the hydroxy group.
3-Hydroxyphenyl Acetate: Similar but lacks the chlorocarbonyl group.
4-(Chlorocarbonyl)phenyl Acetate: Similar but lacks the hydroxy group.
Uniqueness
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate is unique due to the presence of both the chlorocarbonyl and hydroxy groups, which confer distinct reactivity and versatility in chemical syntheses. This combination of functional groups allows for a broader range of chemical transformations compared to its similar compounds.
Propriétés
Numéro CAS |
62814-09-9 |
|---|---|
Formule moléculaire |
C9H7ClO4 |
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
(4-carbonochloridoyl-3-hydroxyphenyl) acetate |
InChI |
InChI=1S/C9H7ClO4/c1-5(11)14-6-2-3-7(9(10)13)8(12)4-6/h2-4,12H,1H3 |
Clé InChI |
OYRPMXVMBBRBFO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C=C1)C(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B14134886.png)




![Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14134931.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B14134940.png)
![(5R,8S,9S,12R,17R,18S,21S,24S,27R)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B14134954.png)


![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)
![2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol](/img/structure/B14134977.png)

